molecular formula C5H2Cl3NO2S B1447927 4,6-Dichloropyridine-3-sulfonyl chloride CAS No. 1402666-75-4

4,6-Dichloropyridine-3-sulfonyl chloride

Cat. No. B1447927
M. Wt: 246.5 g/mol
InChI Key: GJXYLMHEGDMQIS-UHFFFAOYSA-N
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Description

4,6-Dichloropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl3NO2S. It has a molecular weight of 246.50 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 4,6-Dichloropyridine-3-sulfonyl chloride is 1S/C5H2Cl3NO2S/c6-3-1-5(7)9-2-4(3)12(8,10)11/h1-2H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis of Sulfonamides

4,6-Dichloropyridine-3-sulfonyl chloride is involved in the synthesis of various sulfonamides. For instance, it's used in the preparation of sulfonyl chlorides through the reaction of thiols and disulfides with chlorine dioxide, a process crucial for producing detergents, pharmaceuticals, and other industrial chemicals (Lezina, Rubtsova, & Kuchin, 2011). Furthermore, it's employed in the synthesis of heterocyclic compounds like 2,6-diamino-4-methyl-3-pyridinecarbonitrile, subsequently reacting with benzene-sulfonyl chloride to produce a tris-sulfonyl derivative (Katritzky, Rachwał, Smith, & Steel, 1995).

Development of Polymers

The compound is used in the creation of fluorinated polyamides containing pyridine and sulfone moieties, resulting in polymers with high thermal stability and desirable physical properties (Xiao-Ling Liu et al., 2013).

Catalysis in Organic Synthesis

4,6-Dichloropyridine-3-sulfonyl chloride is involved in preparing ionic liquid sulfonic acid functionalized pyridinium chloride, which acts as a catalyst in various organic synthesis reactions, such as the synthesis of tetrahydrobenzo[a]-xanthen-11-ones and hexahydroquinolines (Moosavi‐Zare et al., 2013).

Synthesis of Heterocyclic Compounds

The compound is instrumental in generating heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, showcasing its versatility in producing a wide array of chemical structures (Tucker, Chenard, & Young, 2015).

Safety And Hazards

This compound is classified as dangerous, with a GHS pictogram indicating serious health hazards . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,6-dichloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO2S/c6-3-1-5(7)9-2-4(3)12(8,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXYLMHEGDMQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloropyridine-3-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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